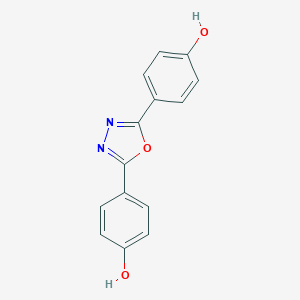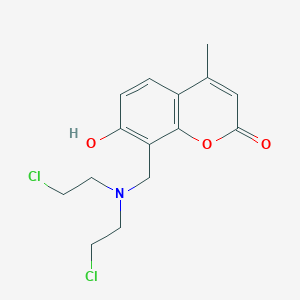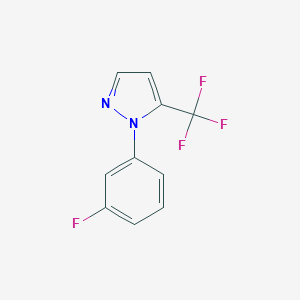
1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as "TPF" and has a molecular formula of C10H6F4N2.
Mécanisme D'action
The exact mechanism of action of 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole is not fully understood. However, it has been suggested that its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. Its antitumor and anti-inflammatory activities may be related to its ability to inhibit certain enzymes and signaling pathways.
Effets Biochimiques Et Physiologiques
1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains. It has also been shown to induce apoptosis in cancer cells and to inhibit the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole in lab experiments include its potent antimicrobial, antitumor, and anti-inflammatory activities. It is also relatively easy to synthesize and purify. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole. These include investigating its potential use as a fluorescent probe for detecting metal ions, exploring its potential as a therapeutic agent for various diseases, and further elucidating its mechanism of action. Additionally, future studies could investigate the safety and toxicity of this compound in various animal models.
Méthodes De Synthèse
The synthesis of 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole involves the reaction of 3-fluorophenylhydrazine with trifluoroacetic anhydride in the presence of a base. This reaction leads to the formation of the intermediate 3-(trifluoroacetyl)phenylhydrazine, which is then treated with 1,1,1-trifluoro-3-buten-2-one to yield the final product.
Applications De Recherche Scientifique
1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole has been extensively studied in scientific research due to its potential applications in various fields. It has been found to possess antimicrobial, antitumor, and anti-inflammatory activities. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions.
Propriétés
Numéro CAS |
1269292-21-8 |
|---|---|
Nom du produit |
1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole |
Formule moléculaire |
C10H6F4N2 |
Poids moléculaire |
230.16 g/mol |
Nom IUPAC |
1-(3-fluorophenyl)-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C10H6F4N2/c11-7-2-1-3-8(6-7)16-9(4-5-15-16)10(12,13)14/h1-6H |
Clé InChI |
WRLZROKPJIFPRS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)N2C(=CC=N2)C(F)(F)F |
SMILES canonique |
C1=CC(=CC(=C1)F)N2C(=CC=N2)C(F)(F)F |
Synonymes |
1-(3-fluorophenyl)-5-(trifluoroMethyl)-1H-pyrazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






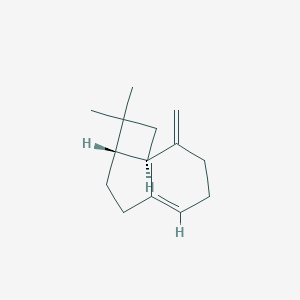
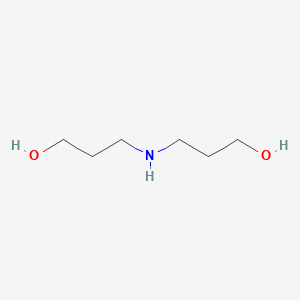
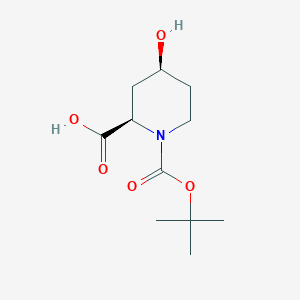
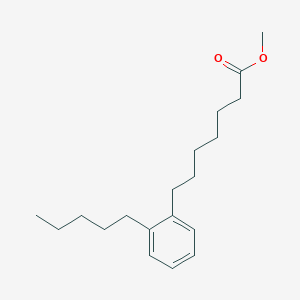
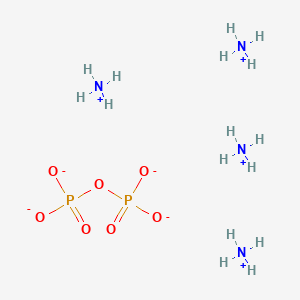
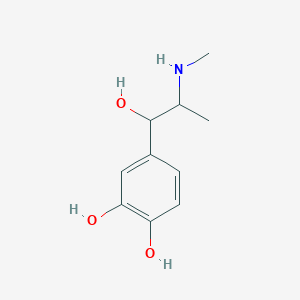
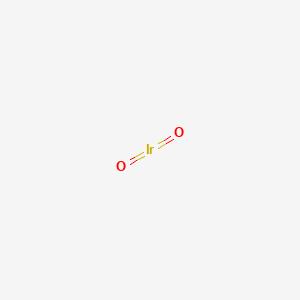
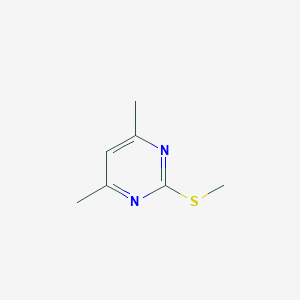
![Bicyclo[5.3.1]undecan-11-one](/img/structure/B88909.png)
